molecular formula C14H20BrNO3 B8430468 tert-butyl N-[2-(4-bromophenyl)-2-hydroxyethyl]-N-methylcarbamate

tert-butyl N-[2-(4-bromophenyl)-2-hydroxyethyl]-N-methylcarbamate

Cat. No.: B8430468
M. Wt: 330.22 g/mol
InChI Key: DFTKQDLKQXTTKT-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(4-bromophenyl)-2-hydroxyethyl]-N-methylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, a bromophenyl group, and a hydroxyethyl group

Preparation Methods

The synthesis of tert-butyl N-[2-(4-bromophenyl)-2-hydroxyethyl]-N-methylcarbamate typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

tert-butyl N-[2-(4-bromophenyl)-2-hydroxyethyl]-N-methylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl N-[2-(4-bromophenyl)-2-hydroxyethyl]-N-methylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-bromophenyl)-2-hydroxyethyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to tert-butyl N-[2-(4-bromophenyl)-2-hydroxyethyl]-N-methylcarbamate include:

Properties

Molecular Formula

C14H20BrNO3

Molecular Weight

330.22 g/mol

IUPAC Name

tert-butyl N-[2-(4-bromophenyl)-2-hydroxyethyl]-N-methylcarbamate

InChI

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)16(4)9-12(17)10-5-7-11(15)8-6-10/h5-8,12,17H,9H2,1-4H3

InChI Key

DFTKQDLKQXTTKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(C1=CC=C(C=C1)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

As described for the preparation of tert-Butyl 2-hydroxy-2-(4-morpholin-4-ylphenyl)ethyl(methyl)carbamate (Preparations 87-88), 2,4′-dibromoacetophenone was converted to the title compound, isolated as a pale yellow solid.
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tert-Butyl 2-hydroxy-2-(4-morpholin-4-ylphenyl)ethyl(methyl)carbamate
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